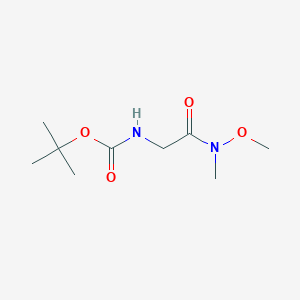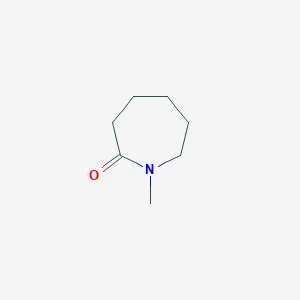
N-Méthylcaprolactame
Vue d'ensemble
Description
N-Methylcaprolactam (NMC) is a cyclic organic compound that belongs to the family of lactams, which are cyclic amides. NMC is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and medical sciences. It is used in the synthesis of drugs and pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the production of polymers. NMC is also used in the production of biodegradable plastics, food additives, and cosmetics.
Applications De Recherche Scientifique
Inhibiteur de Formation d'Hydrate
Le N-Méthylcaprolactame a été utilisé pour étudier le mécanisme d'inhibition de la formation d'hydrate par le poly-[N-vinylcaprolactame] (PVCAP) et ses composés apparentés . Les hydrates sont des solides de type glace formés sous des conditions de haute pression et de basse température, et ils peuvent causer de sérieux problèmes dans les pipelines pétroliers et gaziers. La capacité du this compound à inhiber la formation d'hydrate en fait un composé précieux dans l'industrie énergétique .
Solvant dans les Réactions de Couplage Croisé Catalysées au Fer
Le this compound a été identifié comme un solvant dipolaire aprotique efficace, non toxique et pratique pour le couplage croisé alkylant C(sp2)–C(sp3) catalysé au fer de chlorures et de tosylates d'aryle . Cette application est particulièrement importante car elle fournit une alternative plus sûre à la N-méthylpyrrolidone (NMP) cancérigène, qui est couramment utilisée dans ces réactions .
Synthèse de Polymères
Le this compound est un composé chimique polyvalent utilisé dans la synthèse de polymères. Sa structure moléculaire complexe permet des applications diverses dans ce domaine.
Systèmes d'Administration de Médicaments
Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de systèmes d'administration de médicaments. Ses propriétés uniques peuvent améliorer l'efficacité de l'administration de médicaments, améliorant ainsi les résultats thérapeutiques.
Mécanisme D'action
Safety and Hazards
N-Methylcaprolactam is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
1-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXPDGCFMMFNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074656 | |
| Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2556-73-2 | |
| Record name | N-Methylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylcaprolactam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcaprolactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW0A52H6M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for N-Methylcaprolactam?
A1: N-Methylcaprolactam is represented by the molecular formula C₇H₁₃NO, with a molecular weight of 127.18 g/mol. While the provided research doesn't offer comprehensive spectroscopic data, characteristic peaks for NMCAP can be observed in various spectra:
- IR Spectroscopy: Strong carbonyl stretch around 1650 cm⁻¹ [, , ].
- NMR Spectroscopy: Characteristic peaks for the methyl group and cyclic protons in both ¹H and ¹³C NMR spectra [, ].
Q2: How does N-Methylcaprolactam behave as a solvent?
A2: N-Methylcaprolactam exhibits properties of a polar aprotic solvent, similar to N-Methylpyrrolidone (NMP) [, ]. It demonstrates good solvating power for various organic compounds and polymers, making it suitable for diverse applications, including polymer synthesis [, ] and cellulose dissolution [, ].
Q3: What are the advantages of using N-Methylcaprolactam as a solvent in iron-catalyzed cross-coupling reactions?
A3: N-Methylcaprolactam has been shown to be an effective, non-toxic, and practical dipolar aprotic solvent for iron-catalyzed C(sp2)−C(sp3) alkylative cross-coupling reactions []. This is significant as it offers a safer alternative to the commonly used but carcinogenic N-Methylpyrrolidone (NMP) in these reactions, while maintaining high yields and a wide substrate scope [].
Q4: What is known about the stability of N-Methylcaprolactam in mixtures with other solvents?
A5: Research indicates that N-Methylcaprolactam forms binary mixtures with various solvents, exhibiting specific phase behavior and mixing properties [, , ]. For instance, in mixtures with alkanes, the critical absorption of ultrasound depends on the relative volume occupied by each component []. This highlights the importance of considering the interplay between NMCAP and other components in a system.
Q5: What is the role of N-Methylcaprolactam in gas hydrate inhibition?
A6: Studies using mass spectrometry on NMCAP-water clusters suggest that NMCAP strongly interacts with water molecules, exceeding the interaction strength observed between water and tetrahydrofuran (THF), a known hydrate former []. This strong interaction potentially disrupts the hydrogen bonding network necessary for hydrate formation, making polymers like poly(N-vinylcaprolactam) effective kinetic inhibitors of gas hydrates [].
Q6: How does N-Methylcaprolactam interact with metal ions?
A8: Research on the synthesis and characterization of N-Methylcaprolactam-3-dithiocarboxylic acid complexes with zinc(II), cadmium(II), and mercury(II) provides insights into its interaction with metal ions []. The study indicates that NMCAP derivatives can act as ligands, forming complexes with varying stability, as demonstrated by their distinct thermal properties analyzed using TGA and DSC techniques [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)
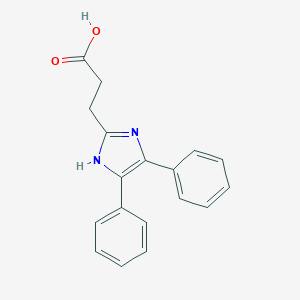

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)
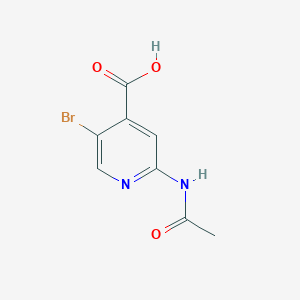

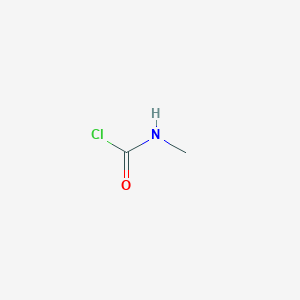

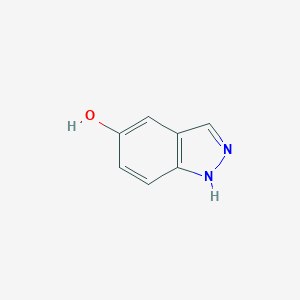
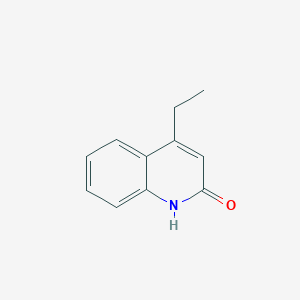

![1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-](/img/structure/B57799.png)
![6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B57803.png)
